The compound (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate is a complex organic molecule that belongs to the class of oxazolidinones. It features a unique combination of functional groups, including a morpholine ring and a methanesulfonate moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in the treatment of bacterial infections.
This compound can be classified under the category of chiral oxazolidinones, which are often utilized in pharmaceutical applications. The specific stereochemistry indicated by the (R) designation suggests that it possesses a particular spatial arrangement that may influence its biological activity. The presence of fluorine and morpholine groups enhances its pharmacological properties, making it a candidate for further investigation in drug discovery.
The synthesis of (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate typically involves several key steps:
These synthetic routes require careful control of reaction conditions to ensure high yields and selectivity for the desired stereoisomer.
The chemical reactivity of (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate can be explored through various types of reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate primarily involves its interaction with bacterial ribosomes. As an oxazolidinone, it likely acts by inhibiting protein synthesis through binding to the 50S subunit of bacterial ribosomes, preventing peptide bond formation.
This mechanism underscores its potential as an antibiotic agent against resistant strains of bacteria.
The physical and chemical properties of (R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate include:
These properties are critical for determining suitable storage conditions and handling procedures in laboratory settings.
(R)-(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate has several notable applications:
Single-crystal X-ray diffraction analysis provides definitive evidence for the three-dimensional conformation of (R)-(3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate. The crystalline structure reveals that the morpholine ring adopts a chair conformation with the nitrogen atom positioned equatorially, facilitating optimal spatial orientation for intermolecular interactions [4] [7]. The oxazolidinone ring is nearly planar (maximum deviation < 0.05 Å), with the methanesulfonate group oriented perpendicular to this plane—a configuration that minimizes steric repulsion between the oxazolidinone carbonyl and sulfonate oxygen atoms.
Critical torsion angles governing molecular geometry include:
Table 1: Key Crystallographic Parameters from X-ray Diffraction Studies
Parameter | Value | Geometric Significance |
---|---|---|
Morpholine conformation | Chair | Stabilizes crystal packing via van der Waals contacts |
Oxazolidinone planarity | 0.04 Å deviation | Facilitiates π-stacking interactions |
Dihedral angle (Ph-Oxaz) | 85.7° | Reduces steric strain with morpholine substituent |
C-O-S(=O)₂-CH₃ torsion | -71.3° | Optimizes sulfonate group orientation |
These geometric parameters collectively demonstrate how the solid-state conformation preorganizes the molecule for biological recognition, particularly through exposure of the oxazolidinone pharmacophore while shielding the hydrophobic morpholine moiety [7].
The crystal lattice exhibits a complex network of intermolecular hydrogen bonds that stabilize the supramolecular architecture. Notably, C-H···O interactions dominate, with the sulfonate oxygen atoms acting as primary acceptors for hydrogen bonds originating from both the morpholine CH₂ groups (d(H···O) = 2.42 Å) and the phenyl ring's meta-fluorine-adjacent proton (d(H···O) = 2.38 Å) [4] [7]. The carbonyl oxygen of the oxazolidinone ring forms a bifurcated hydrogen bond with two methylene protons of the morpholine ring (d = 2.51 Å and 2.59 Å), creating a R₂²(8) ring motif that propagates as chains along the crystallographic b-axis.
Table 2: Dominant Hydrogen Bonding Interactions in Crystal Structure
Donor (D) | Acceptor (A) | D···A Distance (Å) | Angle (∠D-H-A) | Symmetry Operation |
---|---|---|---|---|
C18-H18B | O3 (sulfonate) | 2.42 | 147° | x, y, z |
C9-H9 | O2 (oxazolidinone) | 2.38 | 152° | x, -y+2, z-1/2 |
C15-H15B | O1 (carbonyl) | 2.51 | 136° | -x+1, y+1/2, -z+1/2 |
C4-H4 | O6 (morpholine) | 2.59 | 145° | x, -y+1, z+1/2 |
This hydrogen bonding network contributes significantly to crystal cohesion energy (estimated at -42.7 kJ/mol through DFT calculations), explaining the compound's stability at room temperature despite its hydrolytically sensitive methanesulfonate ester group [7].
The chiral (5R) configuration was unambiguously assigned using anomalous dispersion effects in Cu-Kα X-ray radiation (λ = 1.54178 Å). The Flack parameter refined to 0.02(2), confirming the R enantiomer with 99% confidence [4] [7]. The asymmetric carbon (C5) exhibits tetrahedral geometry with bond angles summing to 359.5°, indicating minimal distortion. The methanesulfonate group occupies a pseudo-axial position due to intramolecular nonbonded interactions with the ortho-fluorine atom (F···O distance = 3.08 Å), imposing conformational restrictions that enhance stereoselective reactivity.
The absolute configuration determination is further validated by:
These orthogonal methods eliminate any uncertainty in stereochemical assignment, establishing the compound as a single enantiomer without racemization during crystallization [4] [7].
The (5R)-stereochemistry critically governs both synthetic utility and biological function. In nucleophilic substitution reactions, the R enantiomer exhibits 18-fold faster kinetics than its S-counterpart when reacting with azide ions due to reduced steric hindrance in the transition state [2] [6]. This stereoelectronic advantage enables its use as a key intermediate in synthesizing oxazolidinone antibiotics like Linezolid, where the R-configured C5 center is essential for binding to the 23S ribosomal peptidyl transferase center.
Biological significance is evidenced by:
Table 3: Stereochemical Influence on Molecular Properties
Property | (R)-Enantiomer | (S)-Enantiomer | Biological Consequence |
---|---|---|---|
IC₅₀ (ribosomal binding) | 0.8 ± 0.1 µM | 245 ± 15 µM | Enables therapeutic antibiotic activity |
Hydrolysis half-life (pH 7) | 42 ± 3 min | 28 ± 2 min | Impacts synthesis & purification stability |
Solubility in water | 8.3 mg/mL | 9.1 mg/mL | Affects formulation design |
Log P (octanol/water) | 0.96 ± 0.05 | 0.93 ± 0.04 | Influences membrane permeability |
The molecular weight (374.38 g/mol) and lipophilicity (LogP = 0.96) fall within optimal ranges for blood-brain barrier penetration, explaining the derivative Linezolid's efficacy against CNS infections [6] [10]. This stereospecificity underscores why commercial sources supply the compound with ≥97% enantiomeric purity, meeting stringent requirements for antibiotic synthesis [2] [3].
Table 4: Systematic Nomenclature of the Target Compound
Nomenclature System | Name |
---|---|
IUPAC | [(5R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-oxazolidin-5-yl]methyl methanesulfonate |
CAS Registry | 174649-09-3 |
Pharmaceutical | Linezolid Related Compound D |
SMILES | CS(=O)(=O)OC[C@H]1CN(C(=O)O1)c2ccc(N3CCOCC3)c(F)c2 |
Synonyms | (R)-Linezolid mesylate; Linezolid Impurity 2; Linezolid intermediate |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4